

physical and chemical properties of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)propan-2-ol

Cat. No.: B1339358

[Get Quote](#)

An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(5-Bromopyridin-2-yl)propan-2-ol**, a key building block in medicinal chemistry and drug development. This document includes tabulated physical and chemical data, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral characteristics.

Core Physical and Chemical Properties

2-(5-Bromopyridin-2-yl)propan-2-ol is a halogenated pyridine derivative with a tertiary alcohol functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrNO	[1] [2] [3]
Molecular Weight	216.08 g/mol	[1] [2] [3]
CAS Number	290307-40-3	[1] [2] [3]
Appearance	Liquid	[4]
Boiling Point	281.5 ± 25.0 °C at 760 mmHg	
Density	1.5 ± 0.1 g/cm ³	
Flash Point	124.0 ± 23.2 °C	
Purity	Typically ≥97%	[1] [4]
Solubility	Soluble in most organic solvents.	
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container. [5] [6]	

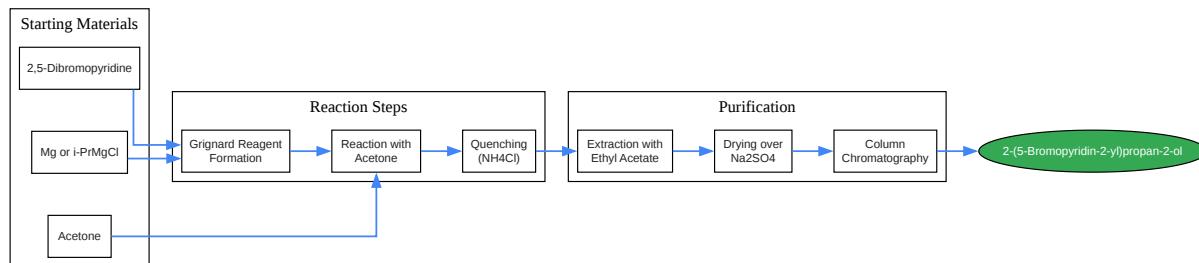
Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol

The synthesis of **2-(5-Bromopyridin-2-yl)propan-2-ol** can be effectively achieved via a Grignard reaction. This involves the formation of a pyridyl Grignard reagent from 2,5-dibromopyridine, followed by its reaction with acetone. The following protocol is adapted from established methods for similar pyridine derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: Synthesis via Grignard Reaction

Materials and Reagents:

- 2,5-Dibromopyridine
- Magnesium turnings
- Isopropylmagnesium chloride (as an alternative for Grignard exchange)


- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Acetone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Iodine (for initiation)
- Inert gas (Argon or Nitrogen)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried to exclude moisture. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to activate the magnesium surface.
 - A solution of 2,5-dibromopyridine (1 equivalent) in anhydrous THF is added dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.
 - Alternatively, an exchange reaction can be performed by cooling a solution of 2,5-dibromopyridine in anhydrous THF to 0-15°C and slowly adding isopropylmagnesium chloride (1.1 equivalents).^[9]
 - The reaction mixture is stirred until the magnesium is consumed or the exchange is complete, resulting in the formation of the Grignard reagent, (5-bromopyridin-2-yl)magnesium bromide.
- Reaction with Acetone:

- The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
- A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.

- Work-up and Purification:
 - The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
 - The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
 - The solvent is removed under reduced pressure to yield the crude product.
 - The crude **2-(5-Bromopyridin-2-yl)propan-2-ol** can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

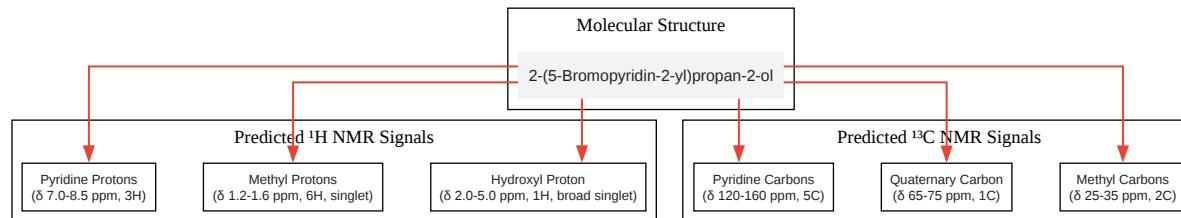
Caption: Synthetic workflow for **2-(5-Bromopyridin-2-yl)propan-2-ol**.

Spectral Data and Interpretation

While experimental spectra for **2-(5-Bromopyridin-2-yl)propan-2-ol** are not readily available in the public domain, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propan-2-ol group.


- Pyridine Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the bromine atom at the 5-position and the propan-2-ol group at the 2-position, these protons will be in different chemical environments and will exhibit spin-spin coupling.
- Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.2-1.6 ppm) corresponding to the two equivalent methyl groups of the propan-2-ol moiety.

- Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

- Pyridine Carbons (5C): Five distinct signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced.
- Quaternary Carbon (1C): A signal corresponding to the carbon atom of the propan-2-ol group attached to the pyridine ring and the hydroxyl group (typically δ 65-75 ppm).
- Methyl Carbons (2C): A single signal for the two equivalent methyl carbons (typically δ 25-35 ppm).

[Click to download full resolution via product page](#)

Caption: Predicted NMR spectral features.

Infrared (IR) Spectroscopy (Predicted)

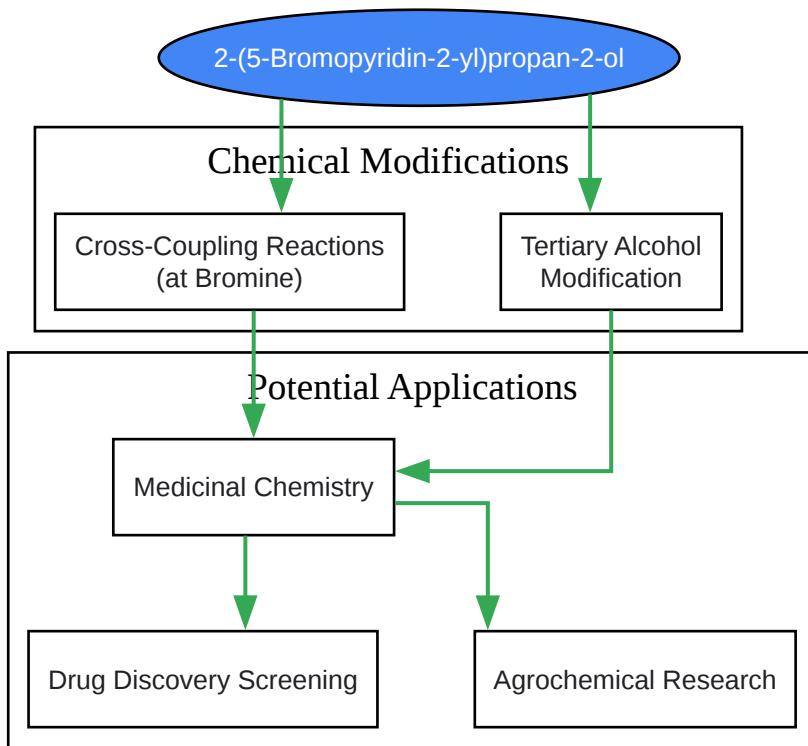
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm^{-1} , characteristic of the hydroxyl group.

- C-H Stretch (sp^3): Absorption bands just below 3000 cm^{-1} due to the methyl groups.
- C-H Stretch (sp^2): Absorption bands just above 3000 cm^{-1} corresponding to the pyridine ring C-H bonds.
- C=C and C=N Stretch: Aromatic ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A strong absorption in the $1100\text{-}1200\text{ cm}^{-1}$ range due to the tertiary alcohol.
- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm^{-1} .

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.


- Molecular Ion Peak (M^+): The molecular ion peak is expected at m/z 216 and 218 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).
- Major Fragmentation Pathways:
 - Loss of a methyl group ($\bullet\text{CH}_3$) to give a fragment at m/z 201/203.
 - Loss of a water molecule (H_2O) from the molecular ion to give a fragment at m/z 198/200.
 - Cleavage of the C-C bond between the pyridine ring and the propan-2-ol group.

Safety and Handling

2-(5-Bromopyridin-2-yl)propan-2-ol should be handled with appropriate safety precautions in a well-ventilated area.^[5] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.^{[5][11]} Avoid inhalation of vapors and contact with skin and eyes.^{[5][11]} For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^{[5][12][13]}

Applications in Research and Drug Development

Pyridine and its derivatives are common scaffolds in many biologically active compounds and approved drugs. The presence of a bromine atom in **2-(5-Bromopyridin-2-yl)propan-2-ol** provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tertiary alcohol can also be modified or used to introduce specific steric and electronic properties. These characteristics make this compound a valuable starting material for the synthesis of novel small molecules for screening in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Potential applications and derivatization pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. chemuniverse.com [chemuniverse.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-(5-BROMOPYRAZIN-2-YL)PROPAN-2-OL | CymitQuimica [cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-(5-Bromopyrimidin-2-yl)propan-2-ol | 1193244-89-1 [sigmaaldrich.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(5-Bromopyridin-2-yl)propan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339358#physical-and-chemical-properties-of-2-5-bromopyridin-2-yl-propan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com